(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine
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Overview
Description
1,2-Bis((1H-indol-3-yl)methylene)hydrazine is a compound that features two indole moieties connected via a hydrazine linkage. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((1H-indol-3-yl)methylene)hydrazine typically involves the condensation of indole-3-carbaldehyde with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as acetic acid . The general reaction scheme is as follows:
2Indole-3-carbaldehyde+Hydrazine hydrate→1,2−Bis((1H-indol-3-yl)methylene)hydrazine
Industrial Production Methods
While specific industrial production methods for 1,2-Bis((1H-indol-3-yl)methylene)hydrazine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((1H-indol-3-yl)methylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce hydrazine-substituted indoles.
Scientific Research Applications
1,2-Bis((1H-indol-3-yl)methylene)hydrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2-Bis((1H-indol-3-yl)methylene)hydrazine involves its interaction with cellular targets. The compound can bind to specific proteins or enzymes, altering their function and leading to biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Bisindolylmethane: Another compound with two indole units, but connected via a methylene bridge.
Indole-3-carbaldehyde: A precursor in the synthesis of 1,2-Bis((1H-indol-3-yl)methylene)hydrazine.
Uniqueness
1,2-Bis((1H-indol-3-yl)methylene)hydrazine is unique due to its hydrazine linkage, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H14N4 |
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Molecular Weight |
286.3 g/mol |
IUPAC Name |
(Z)-1-(1H-indol-3-yl)-N-[(Z)-1H-indol-3-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H/b21-11-,22-12- |
InChI Key |
OUAMYDYQMNKPLV-IINORCHSSA-N |
Isomeric SMILES |
C1=CC=C2NC=C(C2=C1)/C=N\N=C/C3=CNC4=CC=CC=C34 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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